molecular formula C19H14ClFN4O B2842998 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-64-9

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2842998
CAS No.: 895014-64-9
M. Wt: 368.8
InChI Key: KZEGJFVAJKWCNS-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2-chloro-6-fluorobenzyl bromide with 2-methylphenylhydrazine to form the intermediate, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, it is explored for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and cancer research .

Medicine

Medically, this compound is investigated for its potential anti-cancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases, particularly CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its kinase inhibitory activity. This makes it a promising candidate for further development as an anti-cancer agent .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGJFVAJKWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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